1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methylamino group attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione typically involves the reaction of 4-(methylamino)benzaldehyde with benzil in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenethylamine: Shares a similar phenyl-ethyl structure but lacks the ketone groups.
Ephedrine: Contains a similar phenyl-ethyl structure with an additional hydroxyl group and methylamino group.
Methiopropamine: Structurally related with a thiophene ring instead of a phenyl ring.
Uniqueness: 1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual ketone structure and methylamino substitution make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
61120-12-5 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[4-(methylamino)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C15H13NO2/c1-16-13-9-7-12(8-10-13)15(18)14(17)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI Key |
PNUCRNDEEGWNHS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.